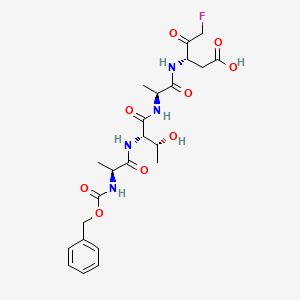
Cbz-Ala-Thr-Ala-Asp-CH2F
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Cbz-Ala-Thr-Ala-Asp-CH2F is a synthetic peptide compound. The “Cbz” stands for benzyloxycarbonyl, a protecting group used in peptide synthesis. This compound is composed of a sequence of amino acids: alanine (Ala), threonine (Thr), and aspartic acid (Asp), with a fluoromethyl group (CH2F) at the C-terminal end. The presence of the benzyloxycarbonyl group helps in stabilizing the peptide during synthesis and prevents unwanted reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-Ala-Thr-Ala-Asp-CH2F typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin.
Deprotection and coupling: The benzyloxycarbonyl group is removed, and the next amino acid, threonine, is coupled using coupling reagents like HBTU or DIC.
Repetition: The process is repeated for the remaining amino acids, alanine and aspartic acid.
Introduction of the fluoromethyl group: The C-terminal aspartic acid is modified with a fluoromethyl group using specific reagents and conditions.
Industrial Production Methods
Industrial production of peptides like this compound often involves automated peptide synthesizers that follow the SPPS method. These machines can handle large-scale synthesis with high precision and efficiency. The final product is purified using techniques like high-performance liquid chromatography (HPLC) to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Cbz-Ala-Thr-Ala-Asp-CH2F can undergo various chemical reactions, including:
Oxidation: The threonine residue can be oxidized to form a hydroxyl group.
Reduction: The benzyloxycarbonyl group can be reduced to remove the protecting group.
Substitution: The fluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of hydroxylated threonine.
Reduction: Removal of the benzyloxycarbonyl group, yielding the free peptide.
Substitution: Formation of substituted derivatives at the fluoromethyl group.
Aplicaciones Científicas De Investigación
Cbz-Ala-Thr-Ala-Asp-CH2F has several applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and modification techniques.
Biology: Employed in studies of protein-protein interactions and enzyme-substrate specificity.
Medicine: Investigated for its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of peptide-based materials and drug delivery systems.
Mecanismo De Acción
The mechanism of action of Cbz-Ala-Thr-Ala-Asp-CH2F involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group helps in stabilizing the peptide, allowing it to bind effectively to its target. The fluoromethyl group can act as an electrophilic center, facilitating interactions with nucleophilic residues in the target protein.
Comparación Con Compuestos Similares
Similar Compounds
Cbz-Ala-Ala-Asp-CH2F: Similar structure but lacks the threonine residue.
Cbz-Val-Ala-Asp-CH2F: Contains valine instead of alanine.
Uniqueness
Cbz-Ala-Thr-Ala-Asp-CH2F is unique due to the presence of threonine, which introduces a hydroxyl group that can participate in additional hydrogen bonding and interactions. This can enhance the compound’s binding affinity and specificity for certain targets .
Propiedades
Fórmula molecular |
C23H31FN4O9 |
|---|---|
Peso molecular |
526.5 g/mol |
Nombre IUPAC |
(3S)-5-fluoro-3-[[(2S)-2-[[(2S,3R)-3-hydroxy-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]butanoyl]amino]propanoyl]amino]-4-oxopentanoic acid |
InChI |
InChI=1S/C23H31FN4O9/c1-12(20(33)27-16(9-18(31)32)17(30)10-24)25-22(35)19(14(3)29)28-21(34)13(2)26-23(36)37-11-15-7-5-4-6-8-15/h4-8,12-14,16,19,29H,9-11H2,1-3H3,(H,25,35)(H,26,36)(H,27,33)(H,28,34)(H,31,32)/t12-,13-,14+,16-,19-/m0/s1 |
Clave InChI |
QHPHTNWPUYXGKU-MABMQTIPSA-N |
SMILES isomérico |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)CF)NC(=O)[C@H](C)NC(=O)OCC1=CC=CC=C1)O |
SMILES canónico |
CC(C(C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)CF)NC(=O)C(C)NC(=O)OCC1=CC=CC=C1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,4R)-1-[(2S)-2-[10-[4-[(4-chlorophenyl)-[4-(5-methyl-4-nitro-1,2-oxazole-3-carbonyl)piperazin-1-yl]methyl]phenoxy]decanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide](/img/structure/B12369762.png)


![disodium;4-hydroxy-5-[(4-methylphenyl)sulfonylamino]-3-phenyldiazenylnaphthalene-2,7-disulfonate](/img/structure/B12369800.png)

![2-[[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl]-1H-benzimidazole](/img/structure/B12369811.png)

![2-amino-N-[3-[(5S)-5-hydroxy-6,10-dioxo-5-(1,1,2,2,2-pentadeuterioethyl)-7,18,20-trioxa-11,24-diazahexacyclo[11.11.0.02,11.04,9.015,23.017,21]tetracosa-1(24),2,4(9),13,15,17(21),22-heptaen-14-yl]propoxymethyl]acetamide;formic acid](/img/structure/B12369817.png)


![[(1R,2S,3R,3aR,5aR,5bR,7aR,9R,10R,11aS,13aS,13bR)-1,2-dihydroxy-3a,5a,8,8,11a,13a-hexamethyl-3-propan-2-yl-9-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,2,3,4,5,5b,6,7,7a,9,10,11,13,13b-tetradecahydrocyclopenta[a]chrysen-10-yl] acetate](/img/structure/B12369822.png)
![(Z)-3,3,4,4-Tetradeuterio-7-[(1R,2R,3R,5S)-3,5-dihydroxy-2-(3-oxooctyl)cyclopentyl]hept-5-enoic acid](/img/structure/B12369825.png)

